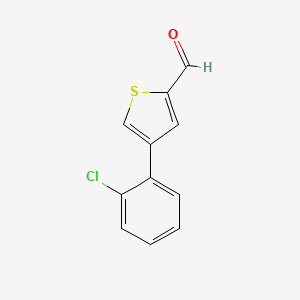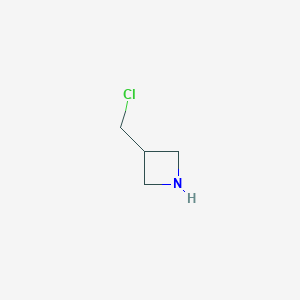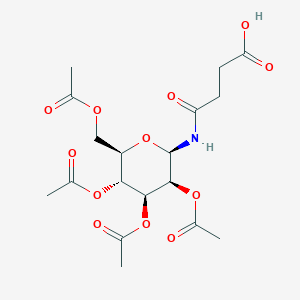![molecular formula C14H15F2NO2 B12835163 (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound featuring a difluoromethyl group, a benzyl group, and a tetrahydropyrrolo[2,1-b]oxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves multiple steps:
Formation of the Tetrahydropyrrolo[2,1-b]oxazole Core: This step often involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents like difluoromethyl bromide or through radical difluoromethylation processes.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the difluoromethyl group, potentially leading to the formation of tetrahydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Tetrahydropyrrole derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially those containing fluorine, which is known to enhance biological activity.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism by which (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the benzyl group can interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3R)-3-Benzyl-7a-(methyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity compared to its analogs .
特性
分子式 |
C14H15F2NO2 |
|---|---|
分子量 |
267.27 g/mol |
IUPAC名 |
(3R)-3-benzyl-7a-(difluoromethyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C14H15F2NO2/c15-13(16)14-7-6-12(18)17(14)11(9-19-14)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-,14?/m1/s1 |
InChIキー |
RUELSUNAWHFPKK-YNODCEANSA-N |
異性体SMILES |
C1CC2(N(C1=O)[C@@H](CO2)CC3=CC=CC=C3)C(F)F |
正規SMILES |
C1CC2(N(C1=O)C(CO2)CC3=CC=CC=C3)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


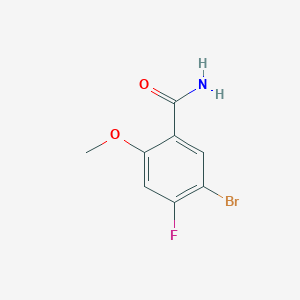
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)

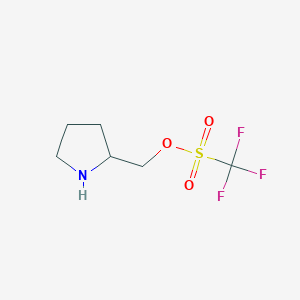
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
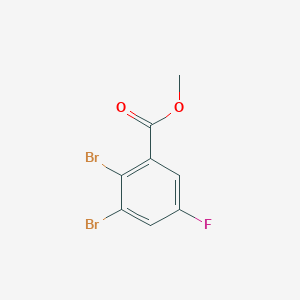
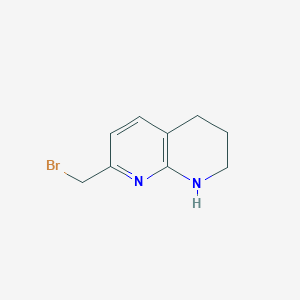
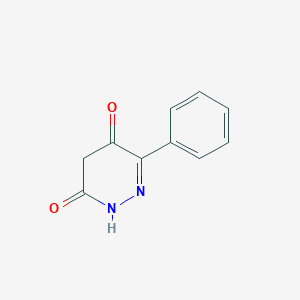
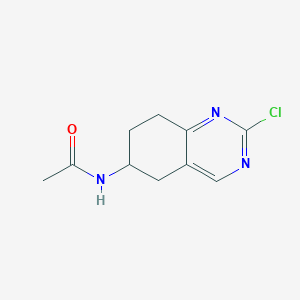
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)
